molecular formula C13H17NO2 B12851701 Methyl 3-(piperidin-2-yl)benzoate

Methyl 3-(piperidin-2-yl)benzoate

Cat. No.: B12851701
M. Wt: 219.28 g/mol
InChI Key: SGQRPGAFXLWANY-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-2-yl)benzoate: is an organic compound that features a piperidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-2-yl)benzoate typically involves the reaction of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 3-(piperidin-2-yl)benzoic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: 3-(piperidin-2-yl)benzoic acid.

    Reduction: 3-(piperidin-2-yl)benzyl alcohol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3-(piperidin-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • Methyl 3-(piperidin-4-yl)benzoate
  • Methyl 3-(piperidin-3-yl)benzoate
  • Methyl 3-(piperidin-2-yl)phenylacetate

Comparison: Methyl 3-(piperidin-2-yl)benzoate is unique due to the position of the piperidine ring on the benzoate ester. This positioning can influence the compound’s reactivity and binding affinity to biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Biological Activity

Methyl 3-(piperidin-2-yl)benzoate, a derivative of benzoic acid and piperidine, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound (C13H17NO2) is synthesized through the esterification of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a catalyst such as hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The purification process often involves recrystallization or column chromatography to achieve high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study reported that this compound demonstrated inhibitory effects against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has been investigated for its antiproliferative effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring structure allows it to mimic natural ligands, facilitating binding to various receptors and enzymes. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which are crucial for its antimicrobial and antiproliferative effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameChemical StructureKey Biological Activity
Methyl 3-(piperidin-3-yl)benzoateC13H17NO2Antimicrobial and antiproliferative
Methyl 4-(piperidin-2-yl)benzoateC13H17NO2Moderate antimicrobial activity
Methyl 3-(piperidin-2-yl)phenylacetateC14H19NO2Antiproliferative effects

This compound stands out due to its specific substitution pattern on the benzoate ring, which influences its reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various pathogens, demonstrating a significant reduction in bacterial load in vitro.
  • Cancer Cell Studies : In vitro assays on human cancer cell lines showed that treatment with this compound resulted in decreased viability and increased markers of apoptosis.
  • Pharmacokinetic Properties : Research into the pharmacokinetics of this compound revealed favorable absorption characteristics and potential for blood-brain barrier penetration, indicating its possible use in neurological disorders .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-piperidin-2-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h4-6,9,12,14H,2-3,7-8H2,1H3

InChI Key

SGQRPGAFXLWANY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCCN2

Origin of Product

United States

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